Stearoyl-L-carnitine chloride
Overview
Description
Stearoyl-L-carnitine chloride is a naturally occurring long-chain acylcarnitine . It inhibits sodium-dependent [3H]carnitine uptake in human proximal convoluted tubular (HPCT) cells by 52% when used at a concentration of 500 μM . It also inhibits lecithin:cholesterol acyltransferase activity in rat, but not human, plasma when used at a concentration of 500 μM/ml of plasma . Plasma levels of stearoyl-L-carnitine are decreased in patients with chronic fatigue syndrome and increased in patients with end-stage renal disease .
Molecular Structure Analysis
The molecular formula of Stearoyl-L-carnitine chloride is C25H50NO4 • Cl . Its molecular weight is 464.1 . The InChi Code is InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25 (29)30-23 (21-24 (27)28)22-26 (2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1 .Physical And Chemical Properties Analysis
Stearoyl-L-carnitine chloride is a crystalline solid . It is soluble in DMF (20 mg/ml), DMSO (14 mg/ml), and Ethanol (20 mg/ml) .Scientific Research Applications
Alzheimer's Disease and Cognitive Impairments
Stearoyl-L-carnitine, as part of the acyl-carnitine profile, has been investigated for its role in neurodegenerative conditions like Alzheimer's disease. A study highlighted that serum levels of acyl-carnitines, including stearoyl-L-carnitine, decrease progressively from healthy subjects to those with Alzheimer's disease. This suggests a potential role for acyl-carnitines in identifying early stages of cognitive impairment and Alzheimer's disease, as well as indicating their involvement in the disease's metabolic dysregulation (Cristofano et al., 2016).
Antimicrobial Efficacy
Stearoyl-L-carnitine chloride has shown antimicrobial properties, suggesting its potential as a safe local antimicrobial agent. This is based on findings where L-carnitine chloride demonstrated inhibitory effects on various bacteria and yeasts, indicating a broader application of this compound beyond its well-known roles in metabolism (Olgun et al., 2004).
Enhancement of Mitochondrial Function
Research has explored the role of L-carnitine and its derivatives, including stearoyl-L-carnitine, in mitochondrial function and energy metabolism. Carnitine facilitates the transport of fatty acids into mitochondria for β-oxidation, impacting energy production and metabolic health. Studies indicate that carnitine supplementation can ameliorate conditions like metabolic syndrome by modulating lipid metabolism and improving mitochondrial function (Panchal et al., 2015).
Drug Delivery Systems
Stearoyl-L-carnitine chloride has been utilized in creating drug delivery systems to improve the oral bioavailability of certain medications. For instance, its conjugation with chitosan-stearic acid polymeric micelles has demonstrated effectiveness in enhancing the intestinal absorption of drugs by targeting specific transporters, showcasing its potential in pharmacological applications (Yang et al., 2020).
Metabolic Disorders and NAFLD
Carnitine, including its stearoyl form, is implicated in the management of non-alcoholic fatty liver disease (NAFLD) and metabolic disorders. It plays a crucial role in fatty acid metabolism, which is a key factor in the pathogenesis of NAFLD. Supplementation with carnitine has been suggested to have therapeutic benefits in liver diseases by improving mitochondrial function and reducing lipid accumulation (Li & Zhao, 2021).
Safety And Hazards
Future Directions
Stearoyl-L-carnitine chloride is a subject of ongoing research. It has been found that its plasma levels are significantly decreased in Alzheimer’s disease (AD), mild cognitive impairment (MCI), and subjective memory complaint (SMC) . This suggests potential future directions for research into its role in these conditions.
properties
IUPAC Name |
[(2R)-3-carboxy-2-octadecanoyloxypropyl]-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVYWVPJJXVIFM-GNAFDRTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stearoyl-L-carnitine chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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